Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
CAS No.: 35490-07-4
Cat. No.: VC3858189
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35490-07-4 |
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Molecular Formula | C9H12O3 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 |
Standard InChI Key | AGOJIHXCXNTMPM-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)CCC1C(=O)OC |
Canonical SMILES | CC1=CC(=O)CCC1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a cyclohexene ring with a ketone at position 4, a methyl group at position 2, and a methyl ester at position 1. This arrangement creates a conjugated system that enhances its reactivity in cycloadditions and redox reactions.
Molecular and Crystallographic Insights
X-ray crystallographic studies reveal a nonplanar cyclohexene ring with bond lengths and angles consistent with partial conjugation between the ketone and ester groups . The methyl substituents adopt equatorial positions to minimize steric strain, while the ester group occupies an axial orientation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 168.19 g/mol | PubChem |
Log P (octanol-water) | 1.47 | PubChem |
Solubility | Soluble in organic solvents | PubChem |
DSSTox Substance ID | DTXSID10452056 | EPA DSSTox |
The compound’s crystallographic parameters, including a center-to-center distance of 3.86 Å between double bonds in its dimeric form, facilitate topochemical reactions such as photodimerization .
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate historically relies on cyclization strategies:
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Hagemann’s Method: Condensation of methylene iodide with ethyl acetoacetate under basic conditions yields a diethyl ester precursor, which undergoes thermal cyclization.
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Knoevenagel Condensation: Piperidine-catalyzed reaction of formaldehyde with ethyl acetoacetate forms a linear intermediate, followed by acid-catalyzed cyclization.
Modern Advances
Recent protocols emphasize enantioselective routes using organocatalysts. For example, asymmetric Michael additions to α,β-unsaturated ketones have been employed to construct the cyclohexene core with >90% enantiomeric excess.
Reactivity and Chemical Transformations
Photodimerization
Irradiation of the crystalline compound with UV light induces a [2+2] cycloaddition, forming a cyclobutane-linked dimer. X-ray analysis confirms an antiparallel-cis, anti, cis geometry, with monomer units displacing 2.3 Å in-plane and 2.2 Å out-of-plane during the reaction . This topochemical control is critical for designing solid-state photoresponsive materials.
Functional Group Interconversions
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Oxidation: Treatment with selectively oxidizes the cyclohexene double bond to a diketone.
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Reduction: Catalytic hydrogenation () saturates the double bond, yielding a cyclohexanone derivative.
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Ester Hydrolysis: Alkaline hydrolysis converts the methyl ester to a carboxylic acid, enabling further derivatization .
Table 2: Representative Reactions and Conditions
Reaction Type | Reagents/Conditions | Major Product |
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Photodimerization | UV light, crystalline | Cyclobutano-dimer |
Baeyer-Villiger | , | Lactone derivatives |
Aldol Condensation | , EtOH | Polycyclic ketones |
Applications in Organic Synthesis
Natural Product Synthesis
The compound serves as a linchpin in synthesizing steroidal analogs and terpenoids. For instance, its cyclohexenone scaffold has been utilized in the total synthesis of (−)-shikimic acid via a stereocontrolled aldol cascade.
Materials Science
Its photodimerization behavior is exploited in developing photoresponsive polymers. The reversible nature of the cyclobutane dimer enables applications in data storage and smart coatings .
Comparison with Structural Analogs
Ethyl 2-Methyl-4-Oxocyclohex-2-enecarboxylate
Replacing the methyl ester with an ethyl group (CAS 487-51-4) increases lipophilicity () but reduces crystallinity, altering its reactivity in solid-state reactions.
Hydroxylated Derivatives
Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate (CAS 39493-62-4) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Recent Research and Future Directions
Mechanistic Studies
Time-resolved X-ray diffraction has elucidated the dynamic motion of monomers during photodimerization, revealing a biphasic mechanism involving initial lattice distortion followed by covalent bond formation .
Biocatalytic Applications
Engineered ketoreductases have been employed to asymmetrically reduce the ketone group, producing chiral cyclohexanol derivatives with 99% ee.
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